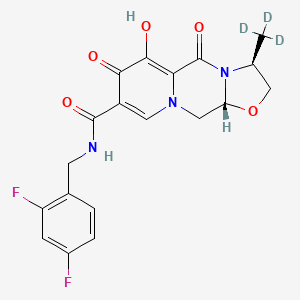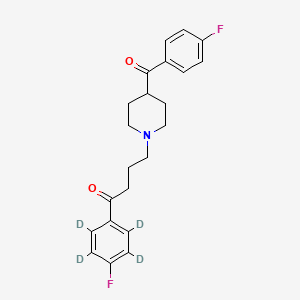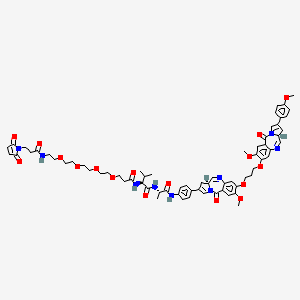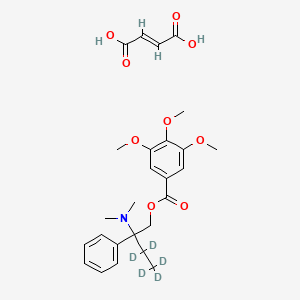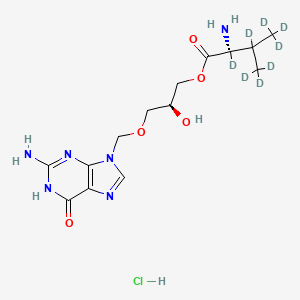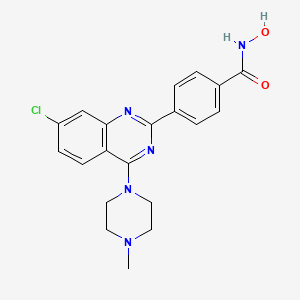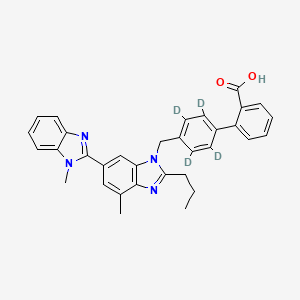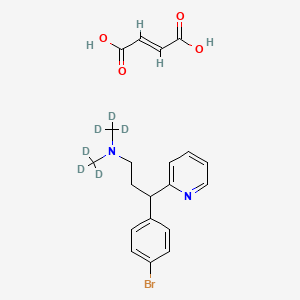
Brompheniramine-d6 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine maleate, a first-generation antihistamine. It is commonly used to treat symptoms associated with allergies, such as runny nose, sneezing, and itchy eyes. The deuterated form, Brompheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of brompheniramine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brompheniramine-d6 (maleate) involves the incorporation of deuterium atoms into the brompheniramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The maleate salt is then formed by reacting the deuterated brompheniramine with maleic acid.
Industrial Production Methods: Industrial production of Brompheniramine-d6 (maleate) typically involves large-scale catalytic hydrogen-deuterium exchange reactions under controlled conditions. The process ensures high purity and yield of the deuterated compound. The final product is then crystallized and purified to obtain the desired pharmaceutical grade.
Types of Reactions:
Oxidation: Brompheniramine-d6 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Brompheniramine-d6 can participate in nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of brompheniramine-d6.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Brompheniramine-d6 (maleate) is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacological effects and potential drug interactions of brompheniramine.
Biological Studies: Researchers use Brompheniramine-d6 to investigate the compound’s effects on histamine receptors and related pathways.
Industrial Applications: The compound is used in the development of new antihistamine formulations and in quality control processes.
Mecanismo De Acción
Brompheniramine-d6 (maleate) exerts its effects by acting as an antagonist of the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms such as itching, sneezing, and runny nose. The compound also has moderate antimuscarinic actions, which contribute to its sedative effects .
Comparación Con Compuestos Similares
Chlorpheniramine: Another first-generation antihistamine with similar uses and effects.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, known for its higher potency.
Triprolidine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine-d6 (maleate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s metabolism and distribution compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C20H23BrN2O4 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
Clave InChI |
SRGKFVAASLQVBO-FEYLKBJGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



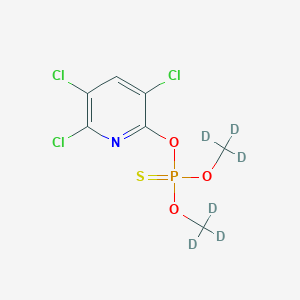
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

